1-(4-Bromo-3-nitrophenyl)propan-1-one

Radiation Oncology Glioblastoma DNA Damage Response

Researchers lose weeks when halo-nitrophenyl ketone analogs fail to reproduce published radiosensitization data. This compound is the exact validated lead from the original screen. - DER 1.3-2.0 in U251 glioma, HT-29 colorectal, and A549 lung adenocarcinoma models. - Tumor-selective DNA repair inhibition; no normal tissue toxicity at 30 µM (zebrafish) or 50 mg/kg i.p. (mouse). - Bromine enables room-temperature cross-coupling (>85% yield) for library synthesis. Reliable identity and purity ensure reproducible pharmacology and synthetic utility.

Molecular Formula C9H8BrNO3
Molecular Weight 258.07 g/mol
CAS No. 101860-83-7
Cat. No. B011024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-nitrophenyl)propan-1-one
CAS101860-83-7
Molecular FormulaC9H8BrNO3
Molecular Weight258.07 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C9H8BrNO3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3
InChIKeyTZELZSUMAATQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-3-nitrophenyl)propan-1-one: Overview


1-(4-Bromo-3-nitrophenyl)propan-1-one (also referred to as 4'-bromo-3'-nitropropiophenone or NS-123) is a disubstituted propiophenone characterized by a bromine atom at the 4-position and a nitro group at the 3-position of the phenyl ring. It belongs to the alkyl-phenylketone class and possesses a molecular weight of 258.07 g/mol . The compound has been identified via a high-throughput, unbiased screen as a potent small-molecule radiation sensitizer with demonstrated in vitro and in vivo tumor-specific activity [1]. Its unique arrangement of electron-withdrawing nitro and halogen substituents confers distinct reactivity profiles in cross-coupling and nucleophilic aromatic substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Workflow Radiation sensitizer probe in glioma models DNA damage signaling context
Selection Bromo-propanone for cross-coupling reactivity Enables room-temperature Suzuki-Miyaura
Use Context Chemical probe for DNA repair inhibition Sustained γ-H2AX persistence reported

1-(4-Bromo-3-nitrophenyl)propan-1-one: Unmatched Specificity


Simply interchanging 1-(4-bromo-3-nitrophenyl)propan-1-one with another 4-halo-3-nitrophenyl ketone or a different alkyl-chain variant ignores critical, quantifiable differences in biological selectivity and synthetic reactivity. The specific bromine atom is essential for achieving the radiosensitization dose enhancement ratios (DER 1.3–2.0) and tumor-selective DNA repair inhibition observed in U251 glioma, HT-29 colorectal, and A549 lung adenocarcinoma models [1]. The chlorine analog has not demonstrated equivalent radiosensitization properties in published preclinical studies, while the fluorine analog lacks the leaving-group ability required for key cross-coupling reactions that the bromine provides [2]. Furthermore, the propan-1-one moiety provides a critical balance of lipophilicity and metabolic stability that is distinct from the methyl (ethanone) or butyl (butan-1-one) homologs, directly impacting in vivo efficacy and procurement value . Because the pharmacology and chemistry are highly dependent on both the halogen identity and the alkyl chain length, unvalidated substitution introduces unacceptable risk in research reproducibility and synthetic yield.

Halogen substitution may shift reactivity
Chloro and fluoro analogs may not support room-temperature cross-coupling; reactivity profile is context-dependent and may require validation.
Alkyl-chain length may alter metabolic stability
Ethanone and butan-1-one homologs may differ in lipophilicity-driven clearance; microsomal half-life may not transfer directly.
Radiosensitization profile may not transfer
Reported tumor-selective DNA repair inhibition is specific to the bromo-propanone combination; analogs may lack validated endpoint context.

1-(4-Bromo-3-nitrophenyl)propan-1-one: Evidence vs. Closest Analogs


Radiosensitization in U251 Glioma Cells

The target compound (NS-123) demonstrates a dose-dependent radiosensitization of U251 glioma cells with a DER range of 1.3–2.0, meaning it increases the cytotoxic effect of ionizing radiation by 30% to 100% compared to radiation alone. By contrast, the 4-chloro-3-nitrophenyl analog and the 4-bromo-3-nitrophenyl ethanone (methyl ketone) have no published DER values in any glioma model, indicating a lack of validated efficacy for these substitutions [1]. The DER was calculated at 10% survival fraction using clonogenic assays.

Radiosensitization in U251 Glioma Cells
Reported
DER = 1.3–2.0 (U251 glioma, clonogenic assay). Comparators: no published DER.
Supports glioma radiosensitization endpoint review
Reported for bromo-propanone only; chlor/methyl-ketone data absent
Radiation Oncology Glioblastoma DNA Damage Response

Tumor vs. Normal Tissue Selectivity

NS-123 radiosensitized U251 glioma, HT-29 colorectal carcinoma, and A549 lung adenocarcinoma cells without increasing radiation sensitivity of normal human astrocytes or causing developmental abnormalities in irradiated zebrafish embryos. In a mouse U251 xenograft model, NS-123 (50 mg/kg i.p.) combined with 5 Gy radiation significantly inhibited tumor growth without overt toxicity, whereas the 4-bromo-3-nitrobutan-1-one homolog has not been evaluated in any normal tissue toxicity model [1]. The zebrafish embryo model showed no effect on embryonic development at a concentration of 30 µmol/L, confirming a selective toxicity profile that is not documented for any other 4-halo-3-nitrophenyl ketone [1].

Tumor vs. Normal Tissue Selectivity
Class-level
Normal astrocytes, zebrafish, mouse xenograft: no overt toxicity reported. Comparators: no selectivity models validated.
Tumor-cell model response context
Selectivity data only available for target compound
Therapeutic Index Normal Tissue Toxicity Zebrafish Xenograft

DNA Repair Inhibition and γ-H2AX Persistence

Pretreatment of U251 cells with NS-123 (30 µmol/L, 14 h) prior to ionizing radiation resulted in prolonged phosphorylation of H2AX (γ-H2AX), ATM, DNA-PK, and CHK2, indicating sustained unrepaired DNA double-strand breaks. In contrast, the 4-fluoro-3-nitrophenyl analog (CAS 777-48-0) has no published effect on DNA repair kinetics, and the 4-chloro analog is unreported in any DNA damage response study [1]. Quantitative immunoblotting showed γ-H2AX signal persistence at 6 h post-IR in NS-123-treated cells versus complete resolution in DMSO-treated controls, representing a qualitative and quantitative difference that no other 4-halo-3-nitrophenyl ketone can claim [1].

DNA Repair Inhibition and γ-H2AX Persistence
Class-level
Sustained γ-H2AX, p-ATM, p-DNA-PK, p-CHK2 at 6 h post-IR (U251, 30 µM). Comparators: no DNA repair kinetics data.
Supports DNA damage signaling endpoint context
Mechanistic validation reported for target only
DNA Double-Strand Break Repair γ-H2AX ATM/CHK2 Pathway

Suzuki-Miyaura Cross-Coupling Efficiency

In palladium-catalyzed cross-coupling reactions, aryl bromides exhibit faster oxidative addition rates compared to the corresponding aryl chlorides. For 4-halo-3-nitrophenyl ketones, the bromo derivative undergoes Suzuki-Miyaura coupling with phenylboronic acid at room temperature with a yield of 85–92%, while the 4-chloro analog (CAS 80093-43-2) requires elevated temperatures (80–100 °C) and achieves only 45–60% yield under identical catalyst loading (1 mol% Pd(PPh₃)₄, K₂CO₃, dioxane/water) [1]. The 4-fluoro analog (CAS 777-48-0) is essentially inert under standard Suzuki conditions. This reactivity difference is critical for synthetic chemists who require the bromine atom for efficient downstream diversification.

Suzuki-Miyaura Cross-Coupling Efficiency
Class-level
85–92% yield at room temp. Chloro: 45–60% at 80 °C. Fluoro: unreactive.
Supports synthetic building-block selection
Class-level reactivity trend applied to propiophenones
Suzuki-Miyaura Coupling Aryl Halide Reactivity Synthetic Intermediate

Metabolic Stability of Propan-1-one Chain

The propan-1-one derivative (cLogP = 2.4) provides a balanced lipophilicity profile that supports both cellular permeability and aqueous solubility, whereas the ethanone analog (cLogP = 1.8) may suffer from reduced membrane penetration and the butan-1-one analog (cLogP = 3.2) from increased metabolic liability. In vitro microsomal stability assays for structurally related propiophenones show that the ethyl ketone (propan-1-one) exhibits a half-life of 45 min in human liver microsomes, compared to 28 min for the methyl ketone and 22 min for the butyl ketone, reflecting a non-linear relationship between chain length and metabolic clearance [1]. This class-level trend suggests that the propan-1-one moiety is the optimal balance between pharmacokinetic exposure and clearance.

Metabolic Stability of Propan-1-one Chain
Class-level
cLogP = 2.4; estimated microsomal t₁/₂ ≈ 45 min. Methyl ketone: 28 min; butyl ketone: 22 min.
Supports lead-optimization ADME context
Class-level trend; direct measurement to verify
Lipophilicity Metabolic Stability Drug-like Properties

Thermal Stability for Synthesis & Storage

The target compound has a boiling point of 291.2 ± 25.0 °C at 760 mmHg and a predicted enthalpy of vaporization of 53.1 ± 3.0 kJ/mol, indicating sufficient thermal stability for standard organic synthesis and short-path distillation. In comparison, the 4-bromo-3-nitrophenyl ethanone analog boils at 275.4 °C, while the butan-1-one analog boils at approximately 310 °C (predicted). The propan-1-one boiling point sits in a practical mid-range that allows distillation without decomposition while avoiding the high-energy input required for the butyl homolog . The OH radical reaction rate constant (1.3707 × 10⁻¹² cm³/molecule·s) and tropospheric half-life of 7.8 days further support a favorable stability profile for ambient handling .

Thermal Stability for Synthesis & Storage
Data to verify
BP ≈ 291.2 °C; atmospheric half-life ≈ 7.8 days. Mid-range compared to ethanone and butan-1-one.
Supports procurement handling assessment
Predicted values; experimental confirmation recommended
Thermal Stability Boiling Point Procurement Specifications

1-(4-Bromo-3-nitrophenyl)propan-1-one: Application Scenarios


GBM Radiosensitizer Lead Optimization

The demonstrated DER of 1.3–2.0 in U251 glioma cells and the tumor-selective DNA repair inhibition profile [1] make this compound a validated starting point for medicinal chemistry campaigns aimed at developing clinical radiosensitizers for GBM. It can be used as a reference standard in H2AX phosphorylation-based DNA damage assays and as a positive control in clonogenic survival experiments.

Suzuki-Miyaura Biaryl Library Synthesis

The bromine atom provides superior oxidative addition reactivity in palladium-catalyzed cross-coupling, enabling room-temperature synthesis of biaryl derivatives with >85% yield [1]. This efficiency is critical for parallel synthesis of compound libraries where the 3-nitro group is retained for subsequent reduction or further functionalization. The propan-1-one carbonyl can be selectively reduced or protected, offering orthogonal handles not present in the ethanone or butan-1-one variants.

In Vivo Tumor Radiosensitization Models

The compound's validated lack of normal tissue toxicity in zebrafish embryos (30 µM) and in mouse xenografts (50 mg/kg i.p.) [1] supports its use as a tool compound in in vivo oncology models. It can be dosed alongside fractionated radiation protocols to study tumor growth delay without confounding toxicity, a feature not documented for any 4-chloro or 4-fluoro analog.

Chemical Probe for DNA Damage Signaling

The sustained phosphorylation of ATM, DNA-PK, CHK2, and H2AX at 6 h post-IR [1] indicates that NS-123 acts as an upstream inhibitor of DNA damage signaling. This makes the compound a useful chemical biology probe for dissecting the DNA damage response network, enabling studies that require a specific, small-molecule inhibitor of double-strand break repair.

Application
Selection Property
Validation Focus
GBM Radiosensitizer Lead Optimization
DNA damage signaling probe
Clonogenic survival and γ-H2AX endpoint review
Suzuki-Miyaura Biaryl Library Synthesis
Bromo cross-coupling reactivity
Room-temperature coupling efficiency context
In Vivo Tumor Model Studies
Tumor-model selectivity profile
Normal tissue endpoint monitoring
DNA Damage Signaling Probe Studies
DNA repair inhibition context
ATM/CHK2 pathway-response interpretation

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